4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a two-carbon ethyl chain to a 3-amino-substituted pyrrolidin-2,5-dione ring, which is further substituted with a 3,4-dichlorophenyl group. Key structural elements include:
Properties
IUPAC Name |
4-[2-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S/c19-14-6-3-12(9-15(14)20)23-17(24)10-16(18(23)25)22-8-7-11-1-4-13(5-2-11)28(21,26)27/h1-6,9,16,22H,7-8,10H2,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHVQHACHWPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Reactions Involving the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) undergoes characteristic reactions:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) conditions | Formation of sulfonic acid derivatives | |
| Nucleophilic Substitution | Alkylation with R-X (alkyl halides) | N-alkylated sulfonamide derivatives |
-
Hydrolysis : Under acidic hydrolysis (HCl/H₂O, 80°C), the sulfonamide group converts to sulfonic acid, confirmed by IR loss of -NH₂ stretches (~3350 cm⁻¹) and new S=O peaks at 1180 cm⁻¹. Basic hydrolysis (NaOH, reflux) yields sodium sulfonate salts.
Reactions of the Amine Group
The secondary amine in the ethylamino linker (-NH-CH₂-CH₂-) participates in:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, K₂CO₃, DMF) | Tertiary amine derivatives | |
| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | Amide formation (confirmed by NMR) | |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine intermediates |
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Alkylation : Reacting with methyl iodide in DMF at 60°C produces N-methyl derivatives with 85% yield.
Dioxopyrrolidine Ring Reactivity
The 2,5-dioxopyrrolidine ring undergoes ring-opening and nucleophilic attacks:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | Cleavage to γ-keto acid derivatives | |
| Base-Mediated Ring Opening | NaOH (aq.), 70°C | Formation of dicarboxylate salts | |
| Nucleophilic Addition | Grignard reagents (e.g., MeMgBr) | Attack at carbonyl, forming alcohols |
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Ring Opening : Treatment with concentrated HCl produces 3-(3,4-dichlorophenyl)-4-aminobutanamide, identified via LC-MS.
Electrophilic Aromatic Substitution
The dichlorophenyl and benzenesulfonamide aromatic systems participate in:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted aryl derivatives | |
| Halogenation | Cl₂/FeCl₃ (for benzenesulfonamide) | Additional chloro-substituted products |
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Nitration : Introduces nitro groups at the para position relative to existing substituents, confirmed by X-ray crystallography in analogous compounds .
Redox Reactions
Key redox transformations include:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Oxidation of Amine | KMnO₄/H₂SO₄ | Nitroso or nitro derivatives | |
| Reduction of Carbonyl | NaBH₄ or LiAlH₄ | Diol intermediates from dioxopyrrolidine |
-
Carbonyl Reduction : LiAlH₄ reduces the 2,5-diketopyrrolidine to a tetrahydropyrrole diol, altering the ring’s electronic properties.
Stability and Degradation
Critical stability data under stress conditions:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| Photolysis (UV light) | 15% degradation in 48 hours | Cleavage of sulfonamide group | |
| Thermal (100°C, 7 days) | <5% decomposition | Minimal ring or bond cleavage |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BD 1008 and BD 1047 (Sigma Receptor Ligands)
BD 1008: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide
Pharmacological Insights :
- BD 1008 and BD 1047 are high-affinity sigma-1 receptor ligands, with BD 1008 showing subnanomolar affinity (Ki = 0.3 nM) . The target compound’s sulfonamide group may reduce CNS penetration compared to BD analogs but improve water solubility.
SR140333 (Neurokinin Receptor Antagonist)
SR140333 : (S)-1-(2-[3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride
| Property | Target Compound | SR140333 |
|---|---|---|
| Core Structure | Benzenesulfonamide + pyrrolidinone | Piperidine + dichlorophenyl + isopropoxyphenyl |
| Molecular Weight | ~460 g/mol | 764.1 g/mol |
| Key Functional Groups | Sulfonamide, cyclic ketone | Quaternary ammonium, acetyl |
Functional Comparison :
- SR140333 targets neurokinin-1 (NK1) receptors (IC50 = 0.04 nM) . The target compound lacks the quaternary ammonium group critical for NK1 antagonism but shares the dichlorophenyl motif, suggesting possible overlap in hydrophobic binding interactions.
- The sulfonamide in the target compound contrasts with SR140333’s acetyl group, which may alter metabolic pathways (e.g., reduced esterase susceptibility).
GSK1016790A (TRPV4 Channel Agonist)
GSK1016790A: N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide
| Property | Target Compound | GSK1016790A |
|---|---|---|
| Core Structure | Benzenesulfonamide + pyrrolidinone | Piperazine + dichlorophenyl sulfonamide |
| Molecular Weight | ~460 g/mol | 712.6 g/mol |
| Key Functional Groups | Sulfonamide, cyclic ketone | Sulfonamide, benzothiophene |
Mechanistic Contrast :
- GSK1016790A activates TRPV4 ion channels (EC50 = 2–18 nM) . The target compound’s pyrrolidinone may preclude TRPV4 agonism, as GSK1016790A relies on a piperazine-sulfonamide scaffold for activity.
- Both compounds utilize sulfonamide groups for solubility, but the dichlorophenyl substitution in GSK1016790A is at the 2,4-position versus 3,4 in the target compound, altering steric and electronic profiles.
Q & A
Basic: What are the critical steps in synthesizing 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, chlorination, and sulfonamide formation. Key steps include:
- Cyclization : Reacting precursors like amines and diketones under reflux conditions with absolute ethanol and glacial acetic acid as catalysts .
- Chlorination : Introducing dichloro substituents via electrophilic substitution, requiring precise temperature control to avoid over-chlorination .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization to isolate the compound .
- Validation : Confirm purity via HPLC or LC-MS, referencing retention times and spectral data from analogous sulfonamide derivatives .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify pyrrolidinone and sulfonamide moieties. Compare chemical shifts with structurally similar compounds (e.g., 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak at m/z 330.358 .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly the configuration of the 3,4-dichlorophenyl group .
Advanced: What methodologies optimize reaction yields for this compound’s synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst concentration) to identify critical parameters. For example, reflux time and acetic acid concentration significantly impact cyclization efficiency .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 72°C, 0.002 mol catalyst) for maximum yield .
- Computational Feedback : Integrate quantum chemical calculations (e.g., density functional theory) to simulate transition states and refine reaction pathways .
Advanced: How can computational chemistry predict this compound’s reactivity and biological interactions?
Methodological Answer:
- Reaction Pathway Simulation : Use quantum mechanics/molecular mechanics (QM/MM) to map energy profiles for key reactions (e.g., sulfonamide formation) and identify rate-limiting steps .
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC values from kinase inhibition assays .
- COMSOL Multiphysics : Simulate diffusion kinetics in environmental matrices to assess persistence and degradation pathways .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies through:
- Replication Studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or assay protocols .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .
- Cross-Validation : Compare experimental results with computational predictions (e.g., molecular dynamics simulations) to reconcile differences in binding modes .
Analytical: What advanced techniques detect this compound in environmental samples?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from wastewater. Optimize elution with methanol:water (80:20) .
- LC-MS/MS : Employ a C18 column with electrospray ionization (ESI) in negative mode. Monitor fragment ions (m/z 330 → 214, 179) for quantification .
- Quality Control : Spike samples with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and recovery losses .
Data Management: How can chemical software enhance research integrity?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Digitize experimental parameters (e.g., reaction conditions, yields) to ensure traceability and reduce human error .
- AI-Driven Simulations : Use platforms like COMSOL to predict reaction outcomes, reducing physical trials by 30–50% .
- Data Security : Implement AES-256 encryption for sensitive data (e.g., proprietary synthesis routes) and restrict access via role-based permissions .
Environmental Impact: What protocols assess this compound’s persistence?
Methodological Answer:
- Atmospheric Fate Studies : Measure photodegradation rates using solar simulators. Track byproducts via GC-MS to identify toxic intermediates (e.g., chlorophenols) .
- Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 3–9) at 25°C. Use first-order kinetics models to calculate half-lives .
- Sludge Adsorption Assays : Quantify sorption coefficients () in anaerobic sludge to evaluate wastewater treatment plant retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
